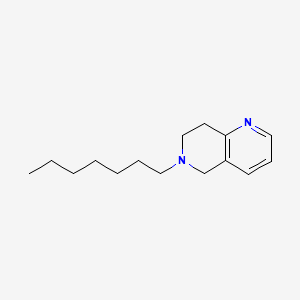![molecular formula C21H16O5 B14451701 Benzyl 2-[(phenoxycarbonyl)oxy]benzoate CAS No. 78899-24-8](/img/structure/B14451701.png)
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of benzoic acid with benzyl alcohol and phenol. This compound is known for its applications in various fields, including pharmaceuticals, perfumery, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate can be synthesized through several methods. One common method involves the esterification of benzoic acid with benzyl alcohol and phenol in the presence of a catalyst. The reaction typically requires an acidic or basic catalyst to proceed efficiently. The reaction conditions often include heating the mixture to a specific temperature to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity. Industrial methods may use continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The benzyl and phenoxycarbonyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products Formed
Oxidation: Benzoic acid and its derivatives.
Reduction: Benzyl alcohol and phenol.
Substitution: Various substituted benzyl and phenoxycarbonyl compounds.
Aplicaciones Científicas De Investigación
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its use in pharmaceutical formulations, particularly in topical treatments.
Industry: Utilized as a plasticizer, solvent, and fixative in the production of plastics, perfumes, and other industrial products
Mecanismo De Acción
The mechanism of action of Benzyl 2-[(phenoxycarbonyl)oxy]benzoate involves its interaction with biological targets. It exerts toxic effects on the nervous system of parasites, leading to their death. The compound is also toxic to mite ova, although the exact mechanism is not fully understood . In vitro studies have shown that it can kill mites within minutes by disrupting their nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl benzoate: An ester of benzoic acid and benzyl alcohol, used in similar applications.
Phenyl benzoate: An ester of benzoic acid and phenol, with similar chemical properties.
Benzyl salicylate: An ester of salicylic acid and benzyl alcohol, used in perfumery and cosmetics.
Uniqueness
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate is unique due to its specific ester structure, which combines the properties of both benzyl and phenoxycarbonyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
78899-24-8 |
|---|---|
Fórmula molecular |
C21H16O5 |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
benzyl 2-phenoxycarbonyloxybenzoate |
InChI |
InChI=1S/C21H16O5/c22-20(24-15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)26-21(23)25-17-11-5-2-6-12-17/h1-14H,15H2 |
Clave InChI |
DUMRFSPPHNOHFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2OC(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


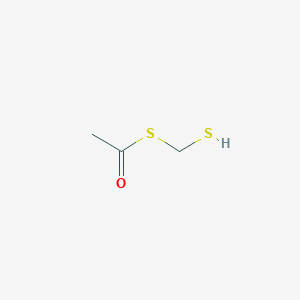
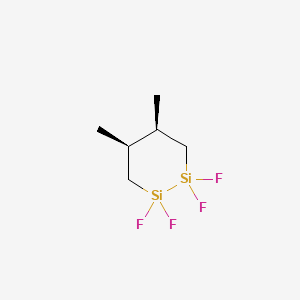
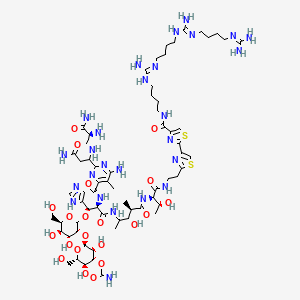
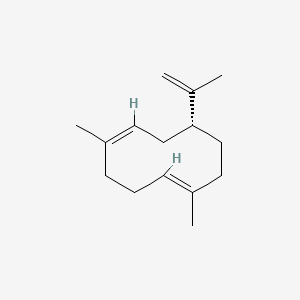
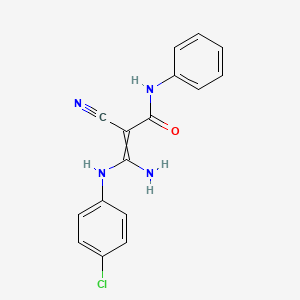
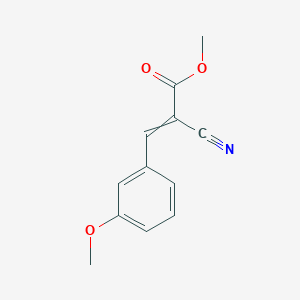
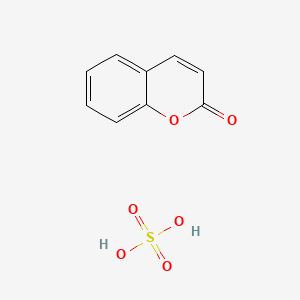
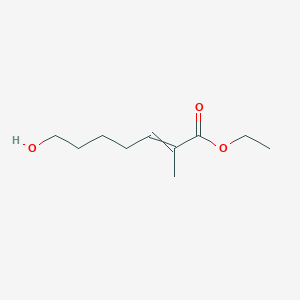
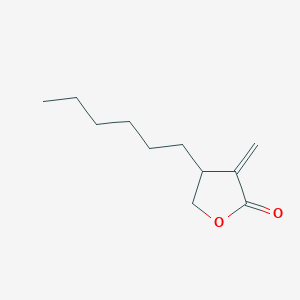
![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
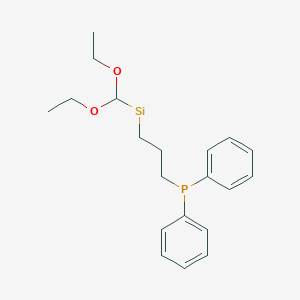
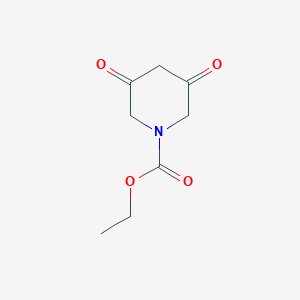
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)
